4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide
Overview
Description
4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes bromine, methoxy, nitro, and benzamide functional groups
Preparation Methods
The synthesis of 4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide structure.
Thiocarbamoylation: Introduction of the carbonothioyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Chemical Reactions Analysis
4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide include:
- 4-bromo-N,N-diisopropyl-3-methoxybenzamide
- 4-bromo-N-(((4-bromobenzoyl)amino)(3-nitrophenyl)methyl)benzamide
- 3-bromo-4-methoxybenzaldehyde
These compounds share similar functional groups but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological activities .
Properties
IUPAC Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-23-13-7-6-11(8-12(13)19(21)22)17-15(24)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,17,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBGFXGMIOEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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